An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2,5-dimethylphenyl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2,5-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Compound
In the landscape of chemical research and drug development, we often encounter compounds that, despite their potential significance, remain largely uncharacterized. (4-Bromo-2,5-dimethylphenyl)methanol is one such molecule. As of the latest literature review, a significant gap exists in the experimental data detailing its specific physicochemical properties, spectral characteristics, and established synthetic protocols. This guide, therefore, takes an investigative and predictive approach. By leveraging established principles of organic chemistry and drawing comparisons with its known isomers, we aim to provide a comprehensive and scientifically grounded technical overview. This document is structured to empower researchers with the foundational knowledge required to approach the synthesis, characterization, and potential application of this novel compound with confidence and scientific rigor.
Section 1: Molecular Identity and Comparative Physicochemical Properties
(4-Bromo-2,5-dimethylphenyl)methanol, with a molecular formula of C₉H₁₁BrO, possesses a unique substitution pattern on the phenyl ring that is anticipated to influence its physical and chemical behavior. In the absence of direct experimental data for this specific isomer, a comparative analysis with its known isomers—(4-Bromo-2,6-dimethylphenyl)methanol and (4-Bromo-3,5-dimethylphenyl)methanol—provides valuable insights into its expected properties.
| Property | (4-Bromo-2,5-dimethylphenyl)methanol (Predicted) | (4-Bromo-2,6-dimethylphenyl)methanol[1] | (4-Bromo-3,5-dimethylphenyl)methanol[2][3] |
| CAS Number | Not Assigned | 17100-59-3[1] | 27006-02-6[2] |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO[1] | C₉H₁₁BrO[2] |
| Molecular Weight | 215.09 g/mol | 215.09 g/mol [1] | 215.09 g/mol [2] |
| Physical Form | Expected to be a solid | Data not available | Solid[2] |
| Melting Point | Predicted to be in a similar range to its isomers | Data not available | Data not available |
| Boiling Point | Predicted to be in a similar range to its isomers | Data not available | Data not available |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform, with low solubility in water. | Data not available | Data not available |
| Purity | --- | Data not available | 95%[2] |
| Storage Temperature | Recommended to store at room temperature. | Data not available | Store at room temperature[2] |
The structural differences between these isomers, specifically the positions of the methyl groups relative to the brominated carbon and the hydroxymethyl group, are expected to result in subtle variations in their melting points, boiling points, and solubility profiles due to differences in crystal packing and intermolecular interactions.
Caption: Logical relationship for property estimation of the target compound.
Section 2: Proposed Synthesis and Purification Workflow
While a specific, validated synthesis for (4-Bromo-2,5-dimethylphenyl)methanol is not documented, a plausible synthetic route can be designed based on established organic chemistry transformations. A logical starting material is 2,5-dimethylphenol. The proposed synthesis involves two key steps: electrophilic bromination followed by reduction of an intermediate aldehyde.
Proposed Synthetic Pathway:
-
Bromination of 2,5-Dimethylphenol: The initial step involves the selective bromination of 2,5-dimethylphenol at the para-position relative to the hydroxyl group. This can be achieved using a mild brominating agent to control regioselectivity.
-
Formylation of 4-Bromo-2,5-dimethylphenol: The resulting 4-bromo-2,5-dimethylphenol can then be formylated to introduce a carbonyl group, yielding 4-bromo-2,5-dimethylbenzaldehyde.
-
Reduction to the Benzyl Alcohol: The final step is the reduction of the aldehyde functionality to a primary alcohol, yielding the target compound, (4-Bromo-2,5-dimethylphenyl)methanol.
Detailed Experimental Protocol (Theoretical):
Step 1: Synthesis of 4-Bromo-2,5-dimethylphenol
-
Dissolve 2,5-dimethylphenol in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2,5-dimethylphenol.
Step 2: Synthesis of 4-Bromo-2,5-dimethylbenzaldehyde (via a suitable formylation reaction)
This step would require specific conditions for formylation, which would need to be optimized.
Step 3: Synthesis of (4-Bromo-2,5-dimethylphenyl)methanol
-
Dissolve 4-bromo-2,5-dimethylbenzaldehyde in a suitable solvent like methanol or ethanol.
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Bromo-2,5-dimethylphenyl)methanol.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Caption: Proposed synthetic workflow for (4-Bromo-2,5-dimethylphenyl)methanol.
Section 3: Predicted Spectral Characteristics
The unequivocal identification of (4-Bromo-2,5-dimethylphenyl)methanol will rely on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, we can predict the key features of its NMR, IR, and mass spectra.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the phenyl ring.
-
Hydroxymethyl Protons (CH₂OH): A singlet is anticipated around δ 4.5-4.7 ppm. The chemical shift of the hydroxyl proton (-OH) will be a broad singlet and its position will be concentration and solvent dependent.
-
Methyl Protons (CH₃): Two distinct singlets are expected for the two non-equivalent methyl groups on the aromatic ring, likely in the region of δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine atom (which will be shifted upfield compared to the others).
-
Hydroxymethyl Carbon (CH₂OH): A signal is expected around δ 60-65 ppm.
-
Methyl Carbons (CH₃): Two distinct signals for the methyl carbons are anticipated around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.[4][5][6]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretch: A strong absorption band is expected in the 1000-1250 cm⁻¹ range corresponding to the C-O stretching of the primary alcohol.[4][5][6]
-
C-Br Stretch: A weak absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (Predicted):
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7] The base peak is likely to be the tropylium ion resulting from the loss of the hydroxyl group. Common fragmentation patterns for benzyl alcohols would also be anticipated.[8][9]
Section 4: Chemical Reactivity and Potential Applications
The reactivity of (4-Bromo-2,5-dimethylphenyl)methanol is dictated by its functional groups: the hydroxyl group, the aromatic ring, and the carbon-bromine bond.
-
Hydroxyl Group: The primary alcohol functionality can undergo oxidation to form the corresponding aldehyde and carboxylic acid. It can also be converted to ethers and esters through standard synthetic methodologies.
-
Aromatic Ring: The electron-donating methyl and hydroxyl groups activate the ring towards further electrophilic substitution, although the steric hindrance from the existing substituents will influence the regioselectivity of such reactions.
-
Carbon-Bromine Bond: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making this compound a potentially valuable building block for the synthesis of more complex molecules.
Given its structure as a substituted benzyl alcohol, (4-Bromo-2,5-dimethylphenyl)methanol could serve as a key intermediate in the synthesis of novel pharmaceutical compounds, agrochemicals, and materials. The presence of the bromine atom provides a handle for further functionalization, allowing for the construction of diverse molecular architectures.
Section 5: Safety and Handling
While a specific safety data sheet for (4-Bromo-2,5-dimethylphenyl)methanol is not available, general precautions for handling brominated aromatic compounds should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The safety information for the isomer (4-Bromo-3,5-dimethylphenyl)methanol indicates that it is harmful if swallowed (H302).[3] It is prudent to assume that (4-Bromo-2,5-dimethylphenyl)methanol may have a similar toxicity profile.
References
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Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved January 26, 2026, from [Link].
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PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link].
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Chemistry LibreTexts. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved January 26, 2026, from [Link].
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 26, 2026, from [Link].
- Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
- Khan, M. A., & Khan, M. T. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
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